molecular formula C30H34N4O6S B613534 Fmoc-D-Arg(Mts)-OH CAS No. 268204-88-2

Fmoc-D-Arg(Mts)-OH

Cat. No.: B613534
CAS No.: 268204-88-2
M. Wt: 578.69
InChI Key: JHMUQIZIPLJEHW-AREMUKBSSA-N
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Description

Fmoc-D-Arg(Mts)-OH: is a derivative of the amino acid arginine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 4-methylthiobenzylsulfonyl (Mts) protecting group at the side chain of the guanidino group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group is widely used in peptide synthesis to protect the amino group, while the Mts group protects the side chain functionalities, allowing for selective deprotection and coupling reactions.

Mechanism of Action

Target of Action

Fmoc-D-Arg(Mts)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the 9-fluorenylmethyloxycarbonyl (Fmoc) group promote the association of building blocks, making it a crucial component in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through unique interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of peptides . The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .

Pharmacokinetics

The compound’s self-assembly features and potential applications suggest that these properties could be influenced by its inherent hydrophobicity and aromaticity .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of peptides . This results in the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Mts)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-arginine is protected with the Fmoc group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

    Protection of the Guanidino Group: The guanidino group is protected with the Mts group using 4-methylthiobenzylsulfonyl chloride in the presence of a base like sodium bicarbonate.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis allows for efficient coupling and deprotection steps, minimizing the need for extensive purification.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Fmoc-D-Arg(Mts)-OH undergoes deprotection reactions to remove the Fmoc and Mts groups. The Fmoc group is typically removed using a base such as piperidine, while the Mts group is removed using reducing agents like thiols.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides. Common coupling reagents include carbodiimides (e.g., DIC, EDC) and uronium salts (e.g., HBTU, HATU).

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Mts Deprotection: Thiols such as dithiothreitol (DTT) or β-mercaptoethanol in the presence of a base are used to remove the Mts group.

    Coupling Reagents: Carbodiimides (DIC, EDC) and uronium salts (HBTU, HATU) are used for peptide bond formation.

Major Products Formed:

    Deprotected Arginine: Removal of the Fmoc and Mts groups yields D-arginine.

    Peptides: Coupling reactions with other amino acids yield peptides with specific sequences.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-D-Arg(Mts)-OH is widely used in the synthesis of peptides and proteins, allowing for the incorporation of arginine residues in specific positions.

Biology:

    Protein Engineering: The compound is used in the design and synthesis of modified proteins for studying protein structure and function.

    Cell Signaling Studies: Peptides containing arginine residues are used to investigate cell signaling pathways and protein-protein interactions.

Medicine:

    Drug Development: Peptides synthesized using this compound are explored as potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Diagnostic Tools: Modified peptides are used in the development of diagnostic assays and imaging agents.

Industry:

    Biomaterials: Peptides containing arginine residues are used in the development of biomaterials for tissue engineering and regenerative medicine.

    Catalysis: Arginine-containing peptides are explored as catalysts in chemical reactions.

Comparison with Similar Compounds

    Fmoc-D-Arg(Pbf)-OH: Similar to Fmoc-D-Arg(Mts)-OH but with a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group instead of Mts.

    Fmoc-D-Arg(Tos)-OH: Contains a tosyl (Tos) protecting group instead of Mts.

Comparison:

    Protecting Groups: The choice of protecting group (Mts, Pbf, Tos) affects the stability and ease of removal during peptide synthesis. Mts is known for its stability and selective removal under mild conditions.

    Applications: While all these compounds are used in peptide synthesis, the specific protecting group can influence the overall yield and purity of the final product.

Properties

IUPAC Name

(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMUQIZIPLJEHW-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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